2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Molecular Structure

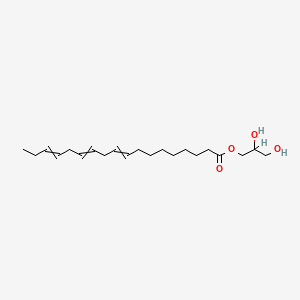

The IUPAC name for this compound is 1-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl-rac-glycerol . Its molecular formula is C₂₁H₃₆O₄ , with a molecular weight of 352.51 g/mol . The structure consists of a glycerol backbone esterified at the sn-1 position with α-linolenic acid (ALA), a polyunsaturated fatty acid with three cis double bonds at positions 9, 12, and 15.

Key Structural Features

| Feature | Description |

|---|---|

| Glycerol Backbone | 2,3-Dihydroxypropane moiety with hydroxyl groups at sn-2 and sn-3 positions |

| Fatty Acid Chain | 18-carbon ALA chain with three cis double bonds (9Z,12Z,15Z) |

| Ester Linkage | Sn-1 position of glycerol esterified to ALA’s carboxyl group |

Synonyms and CAS Numbers

This compound is also referred to by multiple names, including glyceryl 1-linolenate , 1-monolinolenin , and racemic 1-α-linolenoylglycerol . Its CAS registry number is 18465-99-1 , distinguishing it from positional isomers like 2-monolinolenin (CAS 55268-58-1).

Table 1: Nomenclature and Identifiers

| Synonym | CAS Registry Number | Molecular Formula |

|---|---|---|

| 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | 18465-99-1 | C₂₁H₃₆O₄ |

| 1-Monolinolenin | 18465-99-1 | C₂₁H₃₆O₄ |

| Glyceryl 1-linolenate | 5367328 (CID) | C₂₁H₃₈O₄ |

Structural Relationship to α-Linolenic Acid Derivatives

Comparison with α-Linolenic Acid and Triglycerides

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is a monoester derivative of ALA, differing from the free fatty acid and triglycerides in solubility, metabolic pathways, and biological activity. Key distinctions include:

- Monoglyceride vs. Triglyceride : Unlike triglycerides (e.g., α-linolenic acid triglyceride), this compound has only one fatty acid chain, enhancing its amphiphilic properties and membrane-penetrating ability.

- Metabolic Precursor : ALA serves as a precursor for eicosanoids like prostaglandins and leukotrienes, while its monoglyceride form may directly participate in cellular signaling.

Positional Isomerism and Functional Implications

The sn-1 esterification distinguishes this compound from sn-2 or sn-3 isomers (e.g., 2-monolinolenin). Positional isomerism influences enzymatic hydrolysis, solubility, and interaction with lipid-binding proteins. For example, sn-1 monoglycerides are preferentially metabolized in specific tissues or pathways compared to sn-2 analogs.

Natural Occurrence in Biological Systems

Plant and Microbial Sources

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is synthesized in plants and microbes as part of lipid metabolism and defense mechanisms.

Plant Lipid Metabolism

In developing oilseeds (e.g., linseed, soya bean), ALA is esterified to glycerol during triacylglycerol (TAG) biosynthesis. Pulse-chase experiments reveal that ALA is incorporated into monoglycerides and phospholipids before being transferred to TAGs. This intermediate role positions monolinolenin as a transient but critical component in lipid storage and membrane remodeling.

Microbial Antimicrobial Agents

Rhizopus oligosporus, a fungus used in tempe production, synthesizes monolinolenin as an antibacterial agent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Similarly, Streptomyces piomogenus produces related monoglycerides with antifungal properties.

Ecological and Functional Roles

Table 2: Natural Occurrence and Biological Roles

| Source | Role/Function | Reference |

|---|---|---|

| Linseed Cotyledons | Intermediate in TAG biosynthesis | |

| Rhizopus oligosporus | Antibacterial agent in tempe | |

| Arabidopsis | Ligand for MLBP1 protein in lipid signaling |

Phytoalexin Activity

While not directly isolated as a phytoalexin, structurally related monolinoleins (linoleic acid derivatives) act as antifungal agents in orchids like Cymbidium. The presence of unsaturated fatty acids in monoglycerides enhances membrane disruption in pathogens, suggesting a conserved mechanism across plant and microbial systems.

Properties

IUPAC Name |

2,3-dihydroxypropyl octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRAQULURVTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864838 | |

| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-85-7, 56554-41-7 | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of Glycerol and α-Linolenic Acid

Direct esterification involves reacting glycerol with α-linolenic acid under acidic or alkaline catalysis. This method typically employs excess glycerol (molar ratios of 3:1 to 5:1) at elevated temperatures (150–180°C) to drive the reaction toward monoacylglycerol formation. For example, sulfuric acid or p-toluenesulfonic acid catalyzes the esterification, producing a mixture of mono-, di-, and triacylglycerols. Subsequent purification steps, such as molecular distillation or column chromatography, are necessary to isolate the target compound.

Key Data:

- Yield: ~50% monoacylglycerol content in crude product.

- Purity Challenges: Significant diacylglycerol (DAG) and triacylglycerol (TAG) byproducts necessitate costly separation.

- Thermal Degradation Risk: Prolonged exposure to high temperatures may oxidize the polyunsaturated α-linolenoyl chain, altering the compound’s chemical properties.

Glycerolysis of Triacylglycerols

Glycerolysis breaks down α-linolenic acid-rich triglycerides (e.g., flaxseed oil) by reacting them with glycerol at 220–240°C in the presence of alkaline catalysts like sodium hydroxide. This method redistributes fatty acids across glycerol’s hydroxyl groups, yielding monoacylglycerols. However, the reaction equilibrium favors DAG formation, requiring stringent control of stoichiometry and temperature.

Key Data:

- Typical Monoacylglycerol Content: ~45% post-reaction.

- Energy Intensity: High energy input for maintaining elevated temperatures increases production costs.

- Color Impurities: Unsaturated fatty acids degrade at high temperatures, leading to darkened products that require bleaching.

Group Protection-Deprotection Strategy

To enhance monoacylglycerol selectivity, two hydroxyl groups of glycerol are protected before esterification. Common protecting agents include benzyl ethers or ketals, which shield the hydroxyls from reacting. After esterifying the remaining hydroxyl with α-linolenic acid, the protecting groups are removed via hydrolysis or hydrogenolysis.

Advantages:

- High Purity: Yields >90% monoacylglycerol with minimal DAG/TAG byproducts.

- Selectivity: Prevents di-ester formation by limiting reactive sites.

Limitations:

- Multi-Step Process: Additional synthesis and purification steps increase complexity and cost.

- Environmental Impact: Use of toxic reagents (e.g., benzyl chloride) generates hazardous waste.

Example Protocol:

- Protect glycerol’s 1- and 3-hydroxyls using benzyl chloride.

- Esterify the 2-hydroxyl with α-linolenic acid using dicyclohexylcarbodiimide (DCC).

- Deprotect via catalytic hydrogenation over palladium.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative under mild conditions (20–60°C). Cold-active lipases from Penicillium camembertii or Candida antarctica selectively esterify glycerol’s primary hydroxyl group with α-linolenic acid, minimizing side reactions. Solvent-free systems or ionic liquids enhance reaction efficiency by stabilizing the enzyme and substrates.

- Temperature: 30–40°C (prevents thermal degradation).

- Water Content: <5% (reduces hydrolysis).

- Enzyme Loading: 600–800 units per gram substrate.

- Vacuum Application: Removes water, shifting equilibrium toward esterification.

Performance Metrics:

Two-Step Transesterification via Methyl Esters

This innovative method, adapted from glyceryl monocaprylate synthesis, involves:

- Methyl Ester Synthesis: React α-linolenic acid with dimethyl carbonate using an acid catalyst (e.g., p-toluenesulfonic acid) at 60–90°C.

- Transesterification: Treat the methyl ester with glycerol and a composite catalyst (monobutyltin oxide + metal oxides) at 140–220°C.

Mechanistic Insights:

- Step 1: $$ \text{RCOOH} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{CO}2 + \text{CH}_3\text{OH} $$.

- Step 2: $$ \text{RCOOCH}3 + \text{HO-C}3\text{H}5\text{(OH)}2 \xrightarrow{\text{Catalyst}} \text{RCOO-C}3\text{H}5\text{(OH)}2 + \text{CH}3\text{OH} $$.

Advantages:

- Selectivity: Composite catalysts favor α-monoglyceride formation (>90% purity).

- Low Degradation: Moderate temperatures preserve unsaturated bonds.

| Component | Proportion (wt%) |

|---|---|

| Monobutyltin oxide | 5–30 |

| Aluminum oxide | 30–95 |

| Barium oxide | 30–95 |

Comparative Analysis of Methods

| Method | Temperature Range (°C) | Catalyst | Monoacylglycerol Yield | Key Limitations |

|---|---|---|---|---|

| Direct Esterification | 150–180 | H₂SO₄, p-TsOH | 50% | High DAG/TAG byproducts |

| Glycerolysis | 220–240 | NaOH | 45% | Energy-intensive, color issues |

| Group Protection | 60–100 | Benzyl chloride, Pd/C | >90% | Multi-step, toxic reagents |

| Enzymatic | 20–60 | P. camembertii lipase | 85% | Enzyme cost, scalability |

| Two-Step Transester. | 60–220 | Sn/oxide composites | >90% | Complex catalyst preparation |

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxy acids.

Reduction: Alcohols and diols.

Substitution: Ethers and esters.

Scientific Research Applications

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate has various applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases and other enzymes, leading to the release of bioactive fatty acids that participate in various signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties :

- Physical state : Liquid at room temperature.

- Solubility : Insoluble in water but miscible with lipids and organic solvents.

- Stability : Susceptible to oxidation due to the polyunsaturated fatty acid chain; hydrolyzes under strong acidic or alkaline conditions .

Comparison with Structurally Similar Compounds

2.1. Glycerol Esters with Varied Fatty Acid Chains

Key Observations :

- Unsaturation Impact: The trienoate chain in 2,3-dihydroxypropyl 9,12,15-octadecatrienoate enhances oxidative instability but increases antimicrobial potency compared to saturated analogs like the palmitate ester .

- Chain Length : Longer unsaturated chains (C18:3 vs. C16:0) improve surfactant properties by lowering surface tension more effectively .

2.2. Esters of 9,12,15-Octadecatrienoic Acid with Different Alcohol Moieties

Key Observations :

- Alcohol Backbone: The glycerol moiety in 2,3-dihydroxypropyl 9,12,15-octadecatrienoate enhances water dispersibility compared to butyl or methyl esters, making it more suitable for cosmetic formulations .

- Bioactivity : Ethyl iso-allocholate outperforms the glycerol ester in DHPS inhibition (−8.3 kcal/mol vs. −5.4 kcal/mol binding affinity), likely due to its steroid structure enhancing target interaction .

2.3. Functional Analogs in Antimicrobial and Antioxidant Roles

Key Observations :

- Antimicrobial: While melittin is more potent, 2,3-dihydroxypropyl 9,12,15-octadecatrienoate offers lower cytotoxicity, making it safer for topical applications .

- Antioxidant: The glycerol ester’s radical-scavenging capacity is moderate compared to Vitamin E but synergizes with other phenolics in plant extracts .

Biological Activity

Introduction

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is a glycerol ester derived from linolenic acid. This compound is notable for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Characteristics

- Molecular Formula : C₄₃H₇₀O₅

- Molecular Weight : 667 g/mol

- IUPAC Name : [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

The structure of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate features a glycerol backbone with two fatty acid chains: one being octadecatrienoic acid and the other docosatetraenoic acid. The presence of multiple double bonds enhances its reactivity and biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₇₀O₅ |

| Molecular Weight | 667 g/mol |

| IUPAC Name | [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

The biological activity of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate is primarily attributed to its interaction with cellular membranes. It integrates into lipid bilayers and influences membrane fluidity and signaling pathways. This compound can activate protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation.

Interaction with Cell Membranes

The compound's lipid nature allows it to interact with cell membranes effectively. This interaction can modulate various signaling pathways that are essential for maintaining cellular homeostasis and responding to external stimuli.

Anti-inflammatory Properties

Research has indicated that 2,3-dihydroxypropyl 9,12,15-octadecatrienoate exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. For example:

- In a study involving rat models treated with this compound, a marked reduction in inflammatory markers was observed after administration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various bacterial strains:

- Case Study : A molecular docking study revealed that 2,3-dihydroxypropyl 9,12,15-octadecatrienoate binds effectively to dihydropteroate synthase (DHPS) in Escherichia coli, inhibiting its activity and demonstrating potential as an antibacterial agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Effective against E. coli DHPS |

In Vivo Studies

In vivo studies have shown that administration of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate can lead to significant reductions in inflammation-related symptoms in animal models. For instance:

- A study demonstrated that rats receiving this compound exhibited lower levels of inflammatory markers compared to control groups .

In Vitro Studies

In vitro studies have further elucidated the mechanism by which this compound exerts its effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.